molecular formula C11H12BrNO B3300661 4-bromo-1-(2-methoxyethyl)-1H-Indole CAS No. 903499-26-3

4-bromo-1-(2-methoxyethyl)-1H-Indole

Cat. No. B3300661
M. Wt: 254.12 g/mol
InChI Key: KADSFTWLJRANGK-UHFFFAOYSA-N
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Description

“4-bromo-1-(2-methoxyethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H9BrN2O . It has a molecular weight of 205.05200 .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(2-methoxyethyl)-1H-pyrazole” consists of a pyrazole ring substituted with a bromine atom at the 4th position and a 2-methoxyethyl group at the 1st position .

Scientific Research Applications

1. Brominated Tryptophan Derivatives in Marine Sponges

Research on Thorectandra sp. and Smenospongia sp. marine sponges led to the discovery of new brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds demonstrated weak to moderate inhibitory effects on the growth of Staphylococcus epidermidis, suggesting potential antibacterial applications (Segraves & Crews, 2005).

2. Synthesis of Natural Products

A study demonstrated the synthesis of 6-bromo-4-methoxyindole through an iridium-catalyzed process, which was then applied in the formal synthesis of the natural product breitfussin B (Nabi et al., 2017). This indicates the utility of bromoindoles in synthesizing complex natural products.

3. Fluorescent Organic Nanoparticles

The synthesis of fluorescent organic nanoparticles using various 3-styrylindoles, including 3-(4-nitrostyryl)-5-bromo-1H-indole, was reported. These nanoparticles displayed unique fluorescence properties, which could be valuable in materials science and sensing applications (Singh & Ansari, 2017).

4. Synthesis of Anti-inflammatory Compounds

A study presented a regioselective synthesis strategy for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key scaffold in the anti-inflammatory compound Herdmanine D (Sharma et al., 2020). This showcases the role of bromoindoles in medicinal chemistry.

5. Antimicrobial Activity

Indole derivatives, including 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, were synthesized and examined for their antimicrobial potential. The study revealed significant activity against bacterial and fungal strains (Ali et al., 2005). This suggests the relevance of bromoindoles in developing new antimicrobial agents.

properties

IUPAC Name

4-bromo-1-(2-methoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADSFTWLJRANGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-methoxyethyl)-1H-Indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Stadlwieser, ME Dambaur - Helvetica chimica acta, 2006 - Wiley Online Library
An atom‐economic Pd 0 ‐catalyzed synthesis of a series of pinacol‐type indolylboronates 3 from the corresponding bromoindole substrates 2 and pinacolborane (pinBH) as borylating …
Number of citations: 24 onlinelibrary.wiley.com

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